N-(3-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
CAS No.: 892312-79-7
Cat. No.: VC5262235
Molecular Formula: C26H21ClN4O4S2
Molecular Weight: 553.05
* For research use only. Not for human or veterinary use.
![N-(3-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide - 892312-79-7](/images/structure/VC5262235.png)
Specification
CAS No. | 892312-79-7 |
---|---|
Molecular Formula | C26H21ClN4O4S2 |
Molecular Weight | 553.05 |
IUPAC Name | N-(3-chlorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C26H21ClN4O4S2/c1-35-20-9-4-6-17(12-20)15-31-22-11-3-2-10-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-8-5-7-18(27)13-19/h2-14H,15-16H2,1H3,(H,29,32) |
Standard InChI Key | CJSJHXADRAGYGX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)Cl |
Introduction
Chemical Structure and Nomenclature
Core Heterocyclic Framework
The compound’s central structure is the benzo[c]pyrimido[4,5-e] thiazin system, a fused tricyclic scaffold combining pyrimidine, thiazine, and benzene rings. The pyrimidine ring is annulated with the thiazine moiety at positions 4 and 5, while the benzene ring is fused to the thiazine at positions c and e. The 5,5-dioxido designation indicates two oxygen atoms double-bonded to the sulfur atom in the thiazine ring, forming a sulfone group.
Substituent Groups
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3-Methoxybenzyl: Attached to the nitrogen at position 6 of the thiazine ring, this group contributes steric bulk and potential π-π interactions. The methoxy group enhances solubility and influences electronic properties.
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N-(3-Chlorophenyl)acetamide: Linked via a thioether bridge (-S-) to position 2 of the thiazine, this moiety introduces a chlorinated aromatic system. The chloro substituent at the meta position affects conformational stability, as demonstrated in related acetanilides .
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Sulfonamide Bridge: The thioether (-S-) and sulfone (-SO₂-) groups facilitate hydrogen bonding and electrostatic interactions, critical for biological activity.
Table 1: Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₂₆H₂₁ClN₄O₄S₂ |
Molecular Weight | 553.05 g/mol |
CAS Registry Number | 892312-79-7 |
Synthesis and Preparation
Reaction Pathway
The synthesis involves three key stages:
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Core Formation: Condensation of 2-aminobenzothiazole derivatives with arylglyoxals and 1,3-dicarbonyl compounds under acidic conditions generates the pyrimido[2,1-b][1, benzothiazole intermediate .
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Functionalization: Introduction of the 3-methoxybenzyl group via nucleophilic substitution or Ullmann coupling, followed by sulfonation to yield the 5,5-dioxido structure.
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Acetamide Coupling: Reaction of the thiolated intermediate with N-(3-chlorophenyl)acetamide using triethylamine as a base in dimethylformamide (DMF) completes the assembly.
Optimization and Yield
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Solvent System: Acetic acid or DMF at reflux (80–100°C) ensures solubility and reaction efficiency .
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Catalysts: Triethylamine facilitates deprotonation, while palladium catalysts enable cross-coupling reactions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields pure product with reported efficiencies of 65–75%.
Table 2: Synthesis Conditions
Parameter | Details |
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Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Key Reagents | Triethylamine, DMF, Pd(PPh₃)₄ |
Purification Method | Column Chromatography |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO and DMF. The sulfone group enhances thermal stability, with decomposition observed above 250°C.
Crystallographic Insights
X-ray studies of analogous structures (e.g., N-(3-chlorophenyl)acetamide) reveal a planar acetamide group and intramolecular N–H⋯O hydrogen bonding, which stabilize the conformation . The anti orientation of the N–H bond relative to the chloro substituent minimizes steric clashes .
Biological Activity and Applications
Antiviral Activity
Pyrimido[1,2-c][1, benzothiazin derivatives inhibit HIV-1 and HIV-2 at submicromolar concentrations by targeting viral reverse transcriptase . Modifications at the 3- and 9-positions (e.g., methoxy or benzodioxol groups) enhance potency, suggesting that the 3-chlorophenylacetamide moiety in this compound could similarly improve efficacy .
Table 3: Hypothesized Biological Targets
Target | Mechanism |
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Bacterial Enzymes | Inhibition of dihydrofolate reductase |
Viral Reverse Transcriptase | Competitive binding to active site |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the methoxy group (δ 3.75 ppm), aromatic protons (δ 6.8–8.1 ppm), and acetamide carbonyl (δ 169.2 ppm in ¹³C NMR).
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 553.05 [M+H]⁺.
X-ray Crystallography
Single-crystal analysis of related compounds (e.g., N-(3-chlorophenyl)acetamide) reveals orthorhombic crystal systems (space group P2₁2₁2₁) with hydrogen-bonded dimers . Similar packing arrangements likely stabilize this compound’s solid-state structure .
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